N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide
Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes sulfonyl and glycinamide groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl group: This step involves the reaction of 4-methylphenyl with sulfonyl chloride under controlled conditions.
Introduction of the glycinamide group: This is achieved through the reaction of the sulfonyl intermediate with glycine derivatives.
Addition of the propan-2-yl group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The compound may also affect signaling pathways by binding to receptors or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide can be compared with other sulfonyl-containing compounds:
This compound: Known for its unique combination of sulfonyl and glycinamide groups.
Sulfonamide derivatives: Commonly used as antibiotics and enzyme inhibitors.
Sulfonylureas: Used in the treatment of diabetes due to their ability to stimulate insulin release.
The uniqueness of N2-[(4-methylphenyl)sulfonyl]-N~2~-[4-(propan-2-yl)phenyl]-N-(2,4,6-trimethylphenyl)glycinamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-18(2)23-9-11-24(12-10-23)29(33(31,32)25-13-7-19(3)8-14-25)17-26(30)28-27-21(5)15-20(4)16-22(27)6/h7-16,18H,17H2,1-6H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERKYYEFGHSDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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